N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide is a complex organic compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a diethylsulfamoyl group and a 3-methylbutanamide moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzothiazole intermediate is then subjected to sulfonation using diethylsulfamoyl chloride in the presence of a base such as pyridine. Finally, the 3-methylbutanamide group is introduced through an amide coupling reaction using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the diethylsulfamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms on the benzothiazole ring.
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The diethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake. The 3-methylbutanamide moiety can contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-quinolinecarboxamide
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide
Uniqueness
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-methylbutanamide group differentiates it from other benzothiazole derivatives, potentially leading to distinct pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-5-19(6-2)24(21,22)12-7-8-13-14(10-12)23-16(17-13)18-15(20)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGBAOWCJDGIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.